molecular formula C9H6ClNO B1349339 5-(2-Chlorophenyl)-1,3-oxazole CAS No. 89808-74-2

5-(2-Chlorophenyl)-1,3-oxazole

Cat. No. B1349339
CAS RN: 89808-74-2
M. Wt: 179.6 g/mol
InChI Key: DMZJGPXZLVUMIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and odor.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction.



Molecular Structure Analysis

This involves the use of spectroscopic techniques (like NMR, IR, Mass spectrometry) to determine the structure of the compound. X-ray crystallography can also be used for solid compounds.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions of the reaction.



Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties may include acidity/basicity, reactivity with other substances, and stability.


Scientific Research Applications

Antitubercular and Antimicrobial Activities

  • Application Summary: Certain isoxazole derivatives have been synthesized and evaluated for their antitubercular and antimicrobial activities. These findings indicate potential applications in developing new therapeutic agents.
  • Methods of Application: The evaluation of antitubercular and antimicrobial activities involves in vitro testing against various bacterial strains.
  • Results or Outcomes: The results of these studies could potentially lead to the development of new therapeutic agents.

Synergistic Effect with Antitumor Drugs

  • Application Summary: In research involving comenic acid derivatives containing isoxazole moieties, a synergistic effect was observed when combined with the antitumor drug Temobel. This suggests potential applications in cancer treatment.
  • Methods of Application: This involves in vitro testing of the compound in combination with antitumor drugs on cancer cell lines.
  • Results or Outcomes: The results showed a synergistic effect, which could potentially enhance the effectiveness of cancer treatments.

Synthesis of Chalcones

  • Application Summary: Chalcones and their analogs, which can include isoxazole derivatives, have been an area of great interest in recent years . They have shown an array of pharmacological and biological effects .
  • Methods of Application: The synthesis of chalcone derivatives involves various chemical reactions .
  • Results or Outcomes: The synthesized chalcone derivatives have shown important antimicrobial, antifungal, anti-mycobacterial, antimalarial, antiviral, anti-inflammatory, antioxidant, antileishmanial anti-tumor, and anticancer properties .

Disinfectant

  • Application Summary: 2-Chlorophenol, a compound structurally similar to “5-(2-Chlorophenyl)-1,3-oxazole”, has been used occasionally as a disinfectant .
  • Methods of Application: The compound can be applied directly to surfaces or used in solution form for disinfection .
  • Results or Outcomes: The use of 2-Chlorophenol as a disinfectant can help in reducing the spread of infectious diseases .

Intermediate in Polychlorination of Phenol

  • Application Summary: 2-Chlorophenol is an intermediate in the polychlorination of phenol . This process is used in the production of various industrial chemicals .
  • Methods of Application: The polychlorination of phenol involves a series of chemical reactions .
  • Results or Outcomes: The products of this process are used in various industrial applications .

Artificial Sweeteners

  • Application Summary: Chalcone derivatives find application as artificial sweeteners .
  • Methods of Application: These compounds can be synthesized and used as a substitute for sugar in various food products .
  • Results or Outcomes: The use of these compounds as artificial sweeteners can help in reducing the intake of sugar, which can be beneficial for health .

Scintillators

  • Application Summary: Chalcone derivatives can be used as scintillators .
  • Methods of Application: These compounds can be used in devices that detect and measure high-energy photons .
  • Results or Outcomes: The use of these compounds as scintillators can improve the efficiency of these devices .

Polymerization Catalysts

  • Application Summary: Chalcone derivatives can be used as catalysts in polymerization processes .
  • Methods of Application: These compounds can be used to speed up the polymerization process .
  • Results or Outcomes: The use of these compounds as catalysts can improve the efficiency of the polymerization process .

Fluorescent Whitening Agents

  • Application Summary: Chalcone derivatives can be used as fluorescent whitening agents .
  • Methods of Application: These compounds can be used to improve the whiteness of textiles .
  • Results or Outcomes: The use of these compounds as fluorescent whitening agents can improve the appearance of textiles .

Organic Brightening Agents

  • Application Summary: Chalcone derivatives can be used as organic brightening agents .
  • Methods of Application: These compounds can be used in cosmetic products to improve skin brightness .
  • Results or Outcomes: The use of these compounds as organic brightening agents can improve the effectiveness of cosmetic products .

Safety And Hazards

This involves detailing the safety precautions that need to be taken while handling the compound, its toxicity, and the hazards it poses to health and the environment.


Future Directions

This could involve potential applications of the compound, areas of research it could be useful in, and how its synthesis and properties could be improved.


properties

IUPAC Name

5-(2-chlorophenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-8-4-2-1-3-7(8)9-5-11-6-12-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMZJGPXZLVUMIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=CO2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370951
Record name 5-(2-chlorophenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Chlorophenyl)-1,3-oxazole

CAS RN

89808-74-2
Record name 5-(2-chlorophenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Chlorophenyl)-1,3-oxazole
Reactant of Route 2
Reactant of Route 2
5-(2-Chlorophenyl)-1,3-oxazole
Reactant of Route 3
Reactant of Route 3
5-(2-Chlorophenyl)-1,3-oxazole
Reactant of Route 4
5-(2-Chlorophenyl)-1,3-oxazole
Reactant of Route 5
5-(2-Chlorophenyl)-1,3-oxazole
Reactant of Route 6
Reactant of Route 6
5-(2-Chlorophenyl)-1,3-oxazole

Citations

For This Compound
2
Citations
TJ Rashamuse, AT Harrison, S Mosebi… - Bioorganic & Medicinal …, 2020 - Elsevier
We describe here the synthesis of libraries of novel 1-subtituted-5-aryl-1H-imidazole, 5-aryl-4-tosyl-4,5-dihydro-1,3-oxazole and 5-aryl-1,3-oxazole fragments via microwave (MW)-…
Number of citations: 21 www.sciencedirect.com
TJ Rashamuse - 2017 - core.ac.uk
DESIGN AND SYNTHESIS OF NITROGEN CONTAINING HETEROCYCLIC FRAGMENTS VIA ISOCYANIDE CHEMISTRY AND THEIR BIOLOGICAL EVALUATION AS P …
Number of citations: 3 core.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.